(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid
Overview
Description
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative
Scientific Research Applications
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and protein structure.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
Target of Action
Similar compounds such as isocitric acid are known to interact with enzymes like aconitate hydratase, nad-isocitrate dehydrogenase, nadp-isocitrate dehydrogenase, and isocitrate lyase .
Mode of Action
This interaction could potentially alter the function of the target enzymes, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Compounds like isocitric acid, which have similar structures, are intermediates in the tricarboxylic acid (tca) cycle, a crucial metabolic pathway in all aerobic organisms . Therefore, it’s plausible that (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid could also influence similar metabolic pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical environment .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. For example, the use of chiral catalysts in the hydrogenation of α-keto acids can yield the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of specific microbial strains that can produce the compound in large quantities. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of α-keto acids
Reduction: Formation of α-hydroxy acids
Substitution: Formation of N-substituted derivatives
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-amino-3-hydroxy-3-methylpropanoic acid
- (2R,3S)-2-amino-3-hydroxy-3-ethylpropanoic acid
- (2R,3S)-2-amino-3-hydroxy-3-isopropylpropanoic acid
Uniqueness
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s hydrophobicity and can participate in π-π interactions, making it valuable in the design of drugs and other bioactive molecules.
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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